molecular formula C9H8BrN3 B2688527 1-azido-4-bromo-2,3-dihydro-1H-indene CAS No. 2379945-90-9

1-azido-4-bromo-2,3-dihydro-1H-indene

Cat. No.: B2688527
CAS No.: 2379945-90-9
M. Wt: 238.088
InChI Key: PXXGBORJZUJVFL-UHFFFAOYSA-N
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Description

“1-azido-4-bromo-2,3-dihydro-1H-indene” is a compound with potential implications in various fields of research and industry. It is a derivative of indane , an organic compound with the formula C6H4(CH2)3, which is a colorless liquid hydrocarbon .


Synthesis Analysis

The synthesis of indane derivatives, such as “this compound”, can involve various methods. For instance, indane can be produced by the hydrogenation of indene . Other derivatives can be obtained indirectly, for example, the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst .

Scientific Research Applications

Copper-Catalyzed Cycloadditions for Triazole Synthesis

A study by Tornøe, Christensen, and Meldal (2002) showcased the significance of azide-alkyne cycloaddition reactions catalyzed by copper(I), a method pivotal for synthesizing 1H-[1,2,3]-triazoles, a compound class with broad applications in medicinal chemistry and materials science. Their research emphasized the efficiency and versatility of this process, including its compatibility with solid-phase peptide synthesis, showcasing the utility of azides like "1-azido-4-bromo-2,3-dihydro-1H-indene" in constructing diverse molecular architectures (Tornøe, Christensen, & Meldal, 2002).

Novel Ligand Synthesis for Olefin Polymerization Catalysis

Lebedev et al. (2009) reported the Pd-catalyzed cross-coupling reactions of 2-bromo-1H-indene with azoles, producing novel ligands for metallocene-based olefin polymerization catalysis. This highlights another dimension of "this compound" applications, bridging the gap between organic synthesis and materials science, by facilitating the development of advanced catalyst systems (Lebedev et al., 2009).

Haloazidation for Organic Azide Synthesis

Zhou et al. (2017) illustrated the role of "this compound" in the context of organic azides' synthesis through iron-catalyzed asymmetric haloazidation of α,β-unsaturated ketones. This method not only enriches the toolkit for synthesizing organic azides but also introduces chirality, enhancing the molecule's utility in enantioselective synthesis and potentially in drug discovery (Zhou et al., 2017).

Radical Annulation for Pyrroline Compounds

The work by Ouyang et al. (2015) on copper-catalyzed radical [2 + 2 + 1] annulation for creating fused pyrroline compounds further underscores the versatility of azide functionalities in enabling complex chemical transformations. These methodologies are crucial for constructing heterocyclic compounds, which are often found in biologically active molecules (Ouyang et al., 2015).

Insights into Azido Ligand Bonding and Magnetic Anisotropy

Research by Schweinfurth et al. (2015) delved into the electronic structure and magnetic properties of Co(II)-azido complexes, providing critical insights into the ligand field of the azido ligand. This study bridges organic synthesis and physical chemistry, demonstrating the impact of "this compound" in magnetochemistry and potentially influencing materials design for magnetic applications (Schweinfurth et al., 2015).

Properties

IUPAC Name

1-azido-4-bromo-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXGBORJZUJVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N=[N+]=[N-])C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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